molecular formula C20H19N3O6S2 B2937747 4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 313469-84-0

4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2937747
CAS No.: 313469-84-0
M. Wt: 461.51
InChI Key: YZOPAQNZDOLLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-nitrophenylsulfonyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a butoxy group at the para position. This structure combines electron-withdrawing (nitro, sulfonyl) and lipophilic (butoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-butoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-2-3-12-29-16-8-4-14(5-9-16)19(24)22-20-21-13-18(30-20)31(27,28)17-10-6-15(7-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOPAQNZDOLLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a nitrophenyl group, and a benzamide moiety. Its molecular formula is C20H19N3O6S2C_{20}H_{19}N_{3}O_{6}S_{2} with a molecular weight of approximately 461.51 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research and other therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components, which allow for interactions with various biological targets. The thiazole ring is known for its ability to modulate enzyme activities and influence cellular signaling pathways. While the specific targets of this compound remain largely unidentified, similar compounds have demonstrated significant inhibitory effects on cancer cell proliferation and viral replication.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer properties. For example, compounds with similar structures have shown effectiveness against various human cancer cell lines, including:

Cancer Type Cell Line IC50 Value (μM)
Colon CancerHT-29<10
Pancreatic CancerPanc-1<15
Lung CancerA549<12
Prostate CancerPC-3<20
Breast CancerMCF-7<18
LeukemiaK562<25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a promising candidate for further development in cancer therapies .

Antiviral Activity

Additionally, benzamide derivatives have been explored for their antiviral properties, particularly against Hepatitis B virus (HBV). In studies involving benzamide derivatives, compounds showed significant reductions in cytoplasmic HBV DNA levels, indicating potential as antiviral agents . The mechanism appears to involve binding to the HBV core protein, thereby inhibiting nucleocapsid assembly.

Study 1: Anticancer Efficacy

In a study conducted on HT-29 colon cancer cells, this compound exhibited an IC50 value of less than 10 μM. This suggests a strong inhibitory effect on cell proliferation. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study 2: Antiviral Mechanism

A separate investigation into the antiviral properties of benzamide derivatives highlighted that certain compounds could promote the formation of empty capsids in HBV without affecting other viral components. This specificity underscores the potential of this compound as a targeted antiviral agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains to be fully elucidated. However, its molecular weight suggests that it may have moderate bioavailability. The presence of various functional groups could influence its solubility and absorption characteristics in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a thiazol-2-yl benzamide scaffold with several analogs, differing primarily in substituents on the benzamide and thiazole rings. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name / ID Key Substituents Biological Activity / Notes Physicochemical Data (if available) Source ID
4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (Target) Thiazole-2-yl, 4-nitrophenylsulfonyl, para-butoxy benzamide Not explicitly reported; inferred potential as enzyme inhibitor or antimicrobial agent N/A N/A
4-Benzoyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide Thiazole-2-yl, 4-nitrophenylsulfonyl, para-benzoyl benzamide N/A N/A
53h, MC4131 (2-((4-hydroxy-6-(naphthalen-2-ylmethyl)pyrimidin-2-yl)thio)-acetamide) Thiazole-2-yl, 4-nitrophenylsulfonyl, pyrimidine-thioacetamide Not specified; likely designed for targeted enzyme inhibition N/A
GSK735826A Thiazole-2-yl, pyridinyl, dioxolo-benzothiazolamine Antitubercular activity (Mycobacterium tuberculosis PyrG/PanK inhibition) N/A
4d () Thiazole-2-yl, 3,4-dichlorobenzamide, morpholinomethyl, pyridinyl Potential bioactivity (e.g., urease inhibition); white/yellow solid Melting point: ~200–220°C; HRMS, NMR confirmed
4h () Thiazole-2-yl, dimethylamino-methyl, isonicotinamide Antioxidant properties; urease inhibition Melting point: ~180–190°C
4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide () Thiadiazole-2-yl, 3-nitrophenyl, para-chloro benzamide Active against Pseudomonas aeruginosa N/A
Key Observations:
  • Lipophilic groups (e.g., butoxy in the target vs. benzoyl in ) may alter solubility and membrane permeability. Butoxy’s longer chain could increase lipophilicity compared to benzoyl’s aromatic bulk . Heterocyclic variations (thiazole vs. thiadiazole in ) influence ring electronics and hydrogen-bonding capacity. Thiadiazole derivatives show notable anti-Pseudomonas activity, suggesting the target’s thiazole core may require optimization for similar efficacy .
  • Synthetic Strategies: The target compound’s synthesis likely involves sulfonation and benzamide coupling, akin to methods in (e.g., hydrazinecarbothioamide intermediates for triazole formation) .

Physicochemical and Spectral Comparisons

  • Melting Points : Analogs in exhibit melting points between 180–220°C, consistent with aromatic sulfonamides and benzamides. The target’s butoxy group may lower its melting point due to reduced crystallinity compared to halogenated analogs .
  • Spectral Data :
    • IR Spectroscopy : Absence of C=O bands (~1660 cm⁻¹) in triazoles () contrasts with the target’s retained benzamide carbonyl, confirmed by IR .
    • NMR : Thiazole protons in the target would resonate similarly to compounds (δ 7.5–8.5 ppm for aromatic protons) .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide?

The synthesis involves two key steps:

Thiazole-2-amine functionalization : React 5-aminothiazole derivatives with 4-butoxybenzoyl chloride in pyridine to form the benzamide core. This step parallels methods used for analogous N-(thiazol-2-yl)benzamide syntheses .

Sulfonylation : Treat the intermediate with 4-nitrobenzenesulfonyl chloride under anhydrous conditions. Pyridine is often used to scavenge HCl, as described for sulfonamide derivatives of thiazoles .
Critical considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm purity via melting point analysis and HPLC .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • X-ray crystallography : Resolve the structure to confirm the amide bond geometry, sulfonyl group orientation, and nitro group planarity. Hydrogen bonding patterns (e.g., N–H···N/O interactions) stabilize molecular packing, as seen in related thiazole benzamides .
  • Spectroscopic validation : Use 1^1H/13^{13}C NMR to verify substituent positions and IR to identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antiparasitic activity : Test against anaerobic pathogens (e.g., Giardia or Cryptosporidium) via PFOR enzyme inhibition assays, leveraging structural similarities to nitazoxanide derivatives .
  • Anticancer screening : Evaluate cytotoxicity across the NCI-60 cancer cell line panel, following protocols for thiazole sulfonamides .
  • Antibacterial assays : Use MIC determinations against Gram-positive/-negative strains, as sulfonyl-thiazole hybrids often disrupt bacterial membrane integrity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with (a) modified alkoxy chains (e.g., ethoxy, hexyloxy) and (b) alternative sulfonyl groups (e.g., methylsulfonyl, trifluoromethylphenylsulfonyl). Assess impacts on solubility and bioactivity .
  • Bioisosteric replacements : Replace the nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects and metabolic stability .
  • In vitro profiling : Compare enzyme inhibition (e.g., PFOR, SphK1) and cellular uptake using radiolabeled analogs or fluorescence tagging .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Assay standardization : Control variables like serum concentration, incubation time, and cell passage number. Replicate studies in ≥3 independent labs .
  • Mechanistic follow-up : Use isothermal titration calorimetry (ITC) to validate target binding affinity and RNA-seq to identify off-target pathways .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, accounting for assay heterogeneity .

Q. What computational strategies are effective for studying its mechanism of action?

  • Molecular docking : Model interactions with PFOR (PDB: 1NP8) or SphK1 (PDB: 3VZB) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the sulfonyl group and hydrophobic contacts with the butoxy chain .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Monitor nitro group reduction (common in aryl nitro compounds) .
  • Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide to detect thiol-reactive intermediates .
  • In vivo toxicity : Dose rodents (10–100 mg/kg) for 28 days; assess hepatic/renal function and histopathology .

Methodological Considerations Table

Aspect Key Techniques References
SynthesisPyridine-mediated acylation/sulfonylation
Structural AnalysisX-ray crystallography, NMR/IR spectroscopy
Biological ScreeningPFOR inhibition, NCI-60 panel, MIC assays
Computational ModelingDocking (AutoDock), MD simulations (GROMACS)
Metabolic ProfilingLC-MS, liver microsome assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.